3,4-Diphenylpyrrolidine
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Overview
Description
(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-3,4-Diphenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a phenyl-substituted ketone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (3R,4R)-rel-3,4-Diphenylpyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-3,4-Diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
(3R,4R)-rel-3,4-Diphenylpyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific optical properties, such as chiral polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-3,4-Diphenylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-rel-3,4-Diphenylpyrrolidine: The enantiomer of (3R,4R)-rel-3,4-Diphenylpyrrolidine with opposite stereochemistry.
(3R,4S)-rel-3,4-Diphenylpyrrolidine: A diastereomer with different stereochemistry at one of the chiral centers.
(3S,4R)-rel-3,4-Diphenylpyrrolidine: Another diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness
(3R,4R)-rel-3,4-Diphenylpyrrolidine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two phenyl groups attached to the pyrrolidine ring also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,4-diphenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJZQHVIDHUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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